19F NMR Chiral Discrimination
2-Fluoro-2-arylacetic acids, including 2-fluoro-2-(4-methoxyphenyl)acetic acid, are established as highly effective chiral derivatizing agents (CDAs) for enantiomeric excess (ee) determinations by 19F NMR spectroscopy. The class of 2-fluoro-2-arylacetic acids is reported to provide large chemical shift differences (Δδ) between diastereomeric esters, enabling accurate quantification of enantiopurity [1]. This performance is comparable to, and in some cases exceeds, that of the widely used Mosher's acid (MTPA) derivatives, particularly for compounds with remotely disposed chiral centers [1][2]. The presence of the para-methoxy group in 2-fluoro-2-(4-methoxyphenyl)acetic acid is expected to further modulate the Δδ values through electronic and steric effects on the diastereomeric complexes, a specific advantage over the unsubstituted phenyl analog (2-fluoro-2-phenylacetic acid) [1].
| Evidence Dimension | 19F NMR chemical shift difference (Δδ) between diastereomeric esters for ee determination |
|---|---|
| Target Compound Data | Quantitative Δδ value for 2-fluoro-2-(4-methoxyphenyl)acetic acid not available in public domain |
| Comparator Or Baseline | 2-fluoro-2-phenylacetic acid (class representative) reported to give very large Δδ values, often superior to MTPA derivatives [1][2] |
| Quantified Difference | Not available; class-level inference based on structural analogy to proven 2-fluoro-2-arylacetic acid CDAs [1] |
| Conditions | 19F NMR spectroscopy of diastereomeric esters in standard NMR solvents (e.g., CDCl3) [1][2] |
Why This Matters
For users requiring chiral analysis of amine or alcohol libraries, this compound offers a fluorine handle for highly sensitive and quantitative 19F NMR-based ee determination, with the para-methoxy group providing a tunable electronic environment for optimizing spectral resolution.
- [1] Hamman, S., Beguin, C. G., & Arnaud, R. (1998). Enzymatic resolution of 2-fluoro-2-arylacetic acid derivatives. Journal of Fluorine Chemistry, 91(1), 171-174. https://doi.org/10.1016/S0022-1139(98)00223-1 View Source
- [2] Takahashi, M., Oishi, A., & Fujii, N. (2001). α-Cyano-α-fluorophenylacetic acid, a new reagent for determining enantiomeric excess that gives very large 19F NMR Δδ values. Journal of Fluorine Chemistry, 111(2), 195-200. https://doi.org/10.1016/S0022-1139(01)00465-1 View Source
